molecular formula C14H18FN3O2S B280367 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide

Cat. No. B280367
M. Wt: 311.38 g/mol
InChI Key: ZOQURSFOWKAVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide, also known as EFNS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFNS is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been found to inhibit the activity of certain enzymes and transcription factors, which play a critical role in the regulation of cellular processes. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has also been shown to activate certain signaling pathways that are involved in the regulation of cell survival and apoptosis. These findings suggest that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide may exert its biological effects through multiple mechanisms of action.
Biochemical and Physiological Effects
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been shown to protect neurons from oxidative stress and promote neuronal survival. These findings suggest that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is also readily available and can be synthesized in large quantities. However, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide.

Future Directions

There are several future directions for research on N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. One area of research is the identification of the specific molecular targets of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide and the elucidation of its mechanism of action. Another area of research is the evaluation of the therapeutic potential of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide in various disease models. Additionally, the development of new N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents. Overall, further research on N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has the potential to advance our understanding of its biological effects and to identify new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-fluoro-N-methylbenzenesulfonamide with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with a reducing agent to produce N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. The synthesis process has been optimized to yield high purity and high yield of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has also been shown to modulate the immune response and inhibit the proliferation of cancer cells. These findings suggest that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide may have potential therapeutic applications in the treatment of various diseases.

properties

Molecular Formula

C14H18FN3O2S

Molecular Weight

311.38 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H18FN3O2S/c1-4-18-10-12(11(2)16-18)9-17(3)21(19,20)14-7-5-13(15)6-8-14/h5-8,10H,4,9H2,1-3H3

InChI Key

ZOQURSFOWKAVON-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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